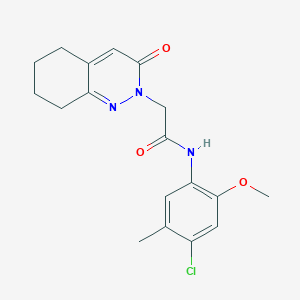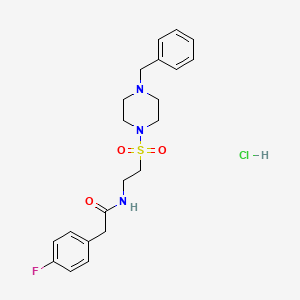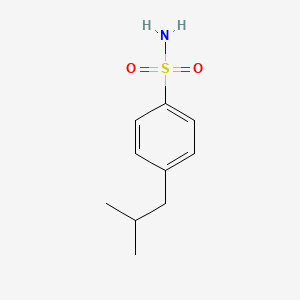
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide” is an organic compound. It likely contains a benzamide group (a benzene ring attached to a CONH2 group), a nitro group (NO2), and a chloro group (Cl) attached to the benzene ring. It also has a butoxy group (a four-carbon chain attached to an oxygen) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring at its core, with the various groups attached at specific positions. The exact structure would depend on the positions of the nitro, chloro, butoxy, and CONH2 groups on the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. For example, the nitro group is often involved in redox reactions, and the benzamide group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Improved Drug Absorption
A study on a similar compound, N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide (HO-221), revealed that reducing the particle size to the submicron region significantly improved its dissolution rate and oral absorption in rats. This suggests that particle size reduction techniques could enhance the bioavailability of poorly water-soluble drugs, potentially applicable to N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide as well (Kondo et al., 1993).
Antitumor Activity
Research on regioisomers of hypoxia-selective cytotoxins, which include nitrobenzamide derivatives, showed that they have potential as antitumor agents. These compounds exhibit selectivity towards hypoxic tumor cells, a characteristic that could be explored in the development of targeted cancer therapies (Palmer et al., 1996).
Formulation Development
The preformulation and formulation development of a bioactive nitroaromatic compound, specifically N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), demonstrated its significant antitumor activity. Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) were developed for parenteral administration, indicating advanced delivery methods for such compounds could enhance their therapeutic efficacy and stability (Sena et al., 2017).
Novel Antitumor Mechanisms
A novel nitroaromatic compound was found to activate autophagy and apoptosis pathways in HL60 cells, demonstrating its cytotoxic effects on cancer cell lines without affecting normal cells. This suggests potential chemotherapeutic applications for nitrobenzamide derivatives through the induction of specific cell death pathways (Perdigão et al., 2017).
Antibacterial Activity
Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide demonstrated enhanced antibacterial efficacy compared to their ligand counterparts. This highlights the potential for developing metal complexes of nitrobenzamide derivatives as antibacterial agents (Saeed et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-9-24-14-6-4-5-13(11-14)19-17(21)12-7-8-15(18)16(10-12)20(22)23/h4-8,10-11H,2-3,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAUOPDOXOTFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2957121.png)
![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2957122.png)
![7-(Azepan-1-yl)-6-fluoro-3-{5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl}-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2957124.png)
![N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2957126.png)


![Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2957132.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)
![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)

![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzamide](/img/structure/B2957142.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2957144.png)